BenchChemオンラインストアへようこそ!

Emodepside

Anthelmintic efficacy EC50 comparison Cyclooctadepsipeptide SAR

Emodepside (CAS 155030-63-0) is a semisynthetic cyclooctadepsipeptide with 2.1–2.4× potency advantage over PF1022A against nematodes. Dual-target mechanism (SLO-1 K⁺ channel activation + latrophilin receptor binding) remains fully effective against parasites resistant to benzimidazoles, levamisole, and macrocyclic lactones. Clinical data: 96.6% hookworm cure rate (vs 81.2% albendazole), 96.5% Strongyloides cure (vs 84.0% ivermectin). Weight-independent fixed dosing (5–30 mg) enables streamlined MDA logistics. For resistance R&D, veterinary formulation, and clinical trial material supply.

Molecular Formula C60H90N6O14
Molecular Weight 1119.4 g/mol
CAS No. 155030-63-0
Cat. No. B1671223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodepside
CAS155030-63-0
SynonymsEmodepside;  BAY 44-4400;  BAY44-4400;  BAY-44-4400;  BAY 444400;  BAY444400;  BAY-444400; 
Molecular FormulaC60H90N6O14
Molecular Weight1119.4 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C
InChIInChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47+,48+,49+,50+,51-,52-/m1/s1
InChIKeyZMQMTKVVAMWKNY-YSXLEBCMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Emodepside 155030-63-0: Cyclooctadepsipeptide Anthelmintic with Dual-Mode Neuromuscular Action


Emodepside (CAS: 155030-63-0; synonyms: BAY 44-4400, PF 1022-221) is a semisynthetic cyclooctadepsipeptide anthelmintic derived from the fungal fermentation product PF1022A (from Mycelia sterilia) via para-position attachment of morpholine rings to both D-phenyllactic acid residues [1]. As a broad-spectrum nematicidal agent, it exerts its paralytic effects through a dual-target mechanism: binding to presynaptic latrophilin-like G-protein coupled receptors (specifically HC110-R in Haemonchus contortus) and directly activating nematode calcium-activated SLO-1 potassium channels [2]. Currently approved in veterinary medicine in combination with praziquantel (Profender™) for cats and with toltrazuril (Procox™) for dogs, emodepside is under active clinical development for human onchocerciasis, strongyloidiasis, and soil-transmitted helminthiasis [3].

Why Emodepside Cannot Be Substituted by PF1022A or Other In-Class Cyclooctadepsipeptides


Generic substitution of emodepside with its parent compound PF1022A or other cyclooctadepsipeptide analogs is not scientifically justified due to quantifiable potency differentials arising from the morpholine ring substitutions [1]. In vitro motility assays against Trichinella spiralis L1 larvae demonstrate emodepside exhibits an EC₅₀ of 0.02788 μg/mL compared to 0.05862 μg/mL for PF1022A, representing a 2.1-fold increase in potency; against Nippostrongylus brasiliensis L3 larvae, the EC₅₀ values are 0.06188 μg/mL versus 0.1485 μg/mL, respectively, constituting a 2.4-fold potency advantage for emodepside [2]. Furthermore, structure-activity relationship analyses confirm that di-substituted PF1022A derivatives consistently demonstrate superior intrinsic anthelmintic potency relative to mono-substituted analogs when administered orally against Haemonchus contortus [3].

Emodepside Comparative Efficacy Data: Head-to-Head Quantification Against Major Anthelmintic Classes


Emodepside vs. PF1022A: 2.1- to 2.4-Fold Superior In Vitro Potency in Nematode Motility Assays

Emodepside demonstrates quantifiably superior in vitro potency compared to its parent compound PF1022A. In the Trichinella spiralis L1 larval motility assay, emodepside exhibited an EC₅₀ of 0.02788 μg/mL versus PF1022A's 0.05862 μg/mL. In the Nippostrongylus brasiliensis L3 larval motility assay, the EC₅₀ values were 0.06188 μg/mL for emodepside and 0.1485 μg/mL for PF1022A [1]. This 2.1- to 2.4-fold potency enhancement is directly attributable to the morpholine ring substitutions at both D-phenyllactic acid para positions and establishes emodepside as the optimized semi-synthetic derivative for procurement purposes.

Anthelmintic efficacy EC50 comparison Cyclooctadepsipeptide SAR

Emodepside vs. Ivermectin in Human Strongyloidiasis: Superior Cure Rate with Weight-Independent Dosing

In a Phase 2a randomized controlled trial (NCT06373835) comparing emodepside against the standard-of-care ivermectin in Strongyloides stercoralis-infected adults, emodepside demonstrated dose-dependent efficacy with the 30 mg dose achieving a predicted cure rate of 96.5% (95% CI 89.5-99.0) compared to ivermectin's observed cure rate of 84.0% (21 of 25 participants) [1]. Notably, emodepside exhibited weight-independent dosing characteristics across the 5-30 mg range, contrasting with the weight-adjusted ivermectin dosing requirement (200 μg/kg). All emodepside doses were well tolerated with a safety profile comparable to ivermectin.

Strongyloidiasis Phase 2a clinical trial Cure rate comparison

Emodepside vs. Albendazole in Human Hookworm: Superiority Demonstrated with 96.6% Cure Rate

In a Phase 2b double-blind, superiority randomized controlled trial (NCT05538767) conducted in Pemba Island, Tanzania, emodepside 30 mg achieved a hookworm cure rate of 96.6% (141 of 146 participants) compared to 81.2% (119 of 147 participants) for albendazole 400 mg, the current first-line therapy [1]. The odds ratio for treatment failure was 0.14 (95% CI 0.04-0.35; p=0.0001), establishing statistically significant superiority of emodepside over albendazole. The 15.4 percentage-point absolute improvement in cure rate positions emodepside as the more efficacious selection where hookworm elimination is the primary therapeutic objective.

Hookworm infection Phase 2b RCT Albendazole comparator

Emodepside vs. Multi-Anthelmintic-Resistant Nematodes: Full Efficacy Where Benzimidazoles, Levamisole, and Ivermectin Fail

Emodepside and PF1022A were evaluated against nematode populations with confirmed resistance to all major anthelmintic classes. In sheep experimentally infected with Haemonchus contortus populations resistant to benzimidazoles, levamisole, and ivermectin, both cyclooctadepsipeptides demonstrated full efficacy as assessed by fecal egg count reductions and worm count reductions [1]. In cattle infected with ivermectin-resistant Cooperia oncophora, complete efficacy was similarly maintained. This lack of cross-resistance is mechanistically grounded in emodepside's distinct dual-target pharmacology involving SLO-1 potassium channel activation and latrophilin receptor binding, pathways entirely separate from those targeted by benzimidazoles (β-tubulin), levamisole (nicotinic acetylcholine receptors), and macrocyclic lactones (glutamate-gated chloride channels).

Anthelmintic resistance Multidrug-resistant nematodes Cross-resistance

Emodepside Selectivity at Nematode vs. Human SLO Potassium Channels: 73% Facilitation in Nematode vs. Net Inhibition in Human

Cross-phyla electrophysiological comparison using whole-cell voltage clamp of heterologously expressed SLO-1 α subunit orthologues reveals differential modulation that underpins emodepside's selective toxicity. At 100 nM emodepside, nematode (C. elegans) SLO-1 currents were strongly facilitated by +73.0 ± 17.4% (n=9; p<0.001) in the presence of 100 μM intracellular Ca²⁺ [1]. In contrast, human KCNMA1 (BK) channel currents exposed to the same 100 nM emodepside concentration exhibited transient facilitation (+33.5 ± 9%; n=8; p<0.05) followed by sustained inhibition of -52.6 ± 9.8% (n=8; p<0.001) at 300 nM intracellular Ca²⁺. The net effect is robust activation of nematode channels versus net inhibition of human channels, providing a molecular basis for the compound's anthelmintic selectivity and favorable therapeutic index.

SLO-1 channel selectivity BK channel Species-specific modulation

Emodepside Pharmacokinetics in Cats: 14.5-Day Elimination Half-Life Enables Extended Dosing Intervals

Pharmacokinetic characterization in cats following topical administration of Felpreva® (tigolaner/emodepside/praziquantel combination) demonstrates that emodepside exhibits an elimination half-life of 14.5 days [1]. This extended half-life substantially exceeds that of the co-formulated cestocide praziquantel (10 days) and supports the 91-day (approximately 3-month) dosing interval approved for the product. The prolonged systemic exposure is mechanistically linked to enterohepatic recycling, a property that increases systemic exposure of microfilariae and enhances macrofilaricidal effect. In contrast, alternative anthelmintics such as pyrantel and levamisole exhibit substantially shorter half-lives (typically <24 hours), necessitating more frequent administration schedules.

Pharmacokinetics Felpreva Spot-on formulation

Emodepside Procurement and Application Scenarios Based on Quantifiable Differentiation


Clinical Development Programs for Soil-Transmitted Helminthiasis Requiring Albendazole-Superior Efficacy

For clinical development programs targeting hookworm infection where albendazole's 81.2% cure rate is insufficient for elimination goals, emodepside 30 mg offers a 15.4 percentage-point absolute improvement with a 96.6% cure rate [1]. The odds ratio for treatment failure of 0.14 (p=0.0001) establishes statistical superiority, positioning emodepside as the evidence-based selection for Phase 3 registration trials and subsequent mass drug administration programs in hookworm-endemic regions.

Veterinary Parasite Control in Multi-Drug-Resistant Nematode Settings

In sheep and cattle operations where fecal egg count reduction testing has confirmed resistance to benzimidazoles, levamisole, and/or macrocyclic lactones (ivermectin/moxidectin), emodepside remains fully effective due to its distinct dual-target mechanism of action involving SLO-1 potassium channel activation and latrophilin receptor binding [1]. Procurement of emodepside-based formulations (e.g., Profender™, Procox™) is indicated where cross-resistance to conventional anthelmintic classes has been documented.

Quarterly Parasite Prevention Programs Requiring Extended Dosing Intervals

For companion animal parasite control programs prioritizing reduced handling frequency and improved owner compliance, emodepside's 14.5-day elimination half-life supports 91-day (quarterly) dosing intervals when formulated as Felpreva® [1]. This extended half-life—1.45× longer than co-formulated praziquantel and >14× longer than pyrantel/levamisole class comparators—enables a three-month protection window that reduces per-year administration events and associated labor costs.

Strongyloidiasis Treatment Programs Requiring Weight-Independent Fixed Dosing

In mass drug administration or clinical treatment settings for Strongyloides stercoralis infection, emodepside's weight-independent fixed dosing (5-30 mg) eliminates the logistical complexity of weight-adjusted ivermectin dosing (200 μg/kg) [1]. With a 30 mg dose achieving a 96.5% predicted cure rate compared to ivermectin's 84.0%, emodepside offers both operational simplification and superior efficacy, making it the procurement choice for strongyloidiasis control programs in resource-limited settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emodepside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.